2,2'-Dibromo-5,5'-diaminobiphenyl
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Overview
Description
2,2’-Dibromo-5,5’-diaminobiphenyl is an organic compound with the molecular formula C12H10Br2N2 It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 5,5’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-5,5’-diaminobiphenyl typically involves the bromination of 5,5’-diaminobiphenyl. One common method is the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination and high yield .
Industrial Production Methods
Industrial production of 2,2’-Dibromo-5,5’-diaminobiphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-5,5’-diaminobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,2’-Dibromo-5,5’-diaminobiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential use in drug development due to its unique structural features.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-5,5’-diaminobiphenyl involves its interaction with molecular targets through its bromine and amino groups. These functional groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dibromo-4,4’-diaminobiphenyl
- 2,2’-Dichloro-5,5’-diaminobiphenyl
- 2,2’-Diaminobiphenyl
Uniqueness
2,2’-Dibromo-5,5’-diaminobiphenyl is unique due to the specific positioning of its bromine and amino groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C12H10Br2N2 |
---|---|
Molecular Weight |
342.03 g/mol |
IUPAC Name |
3-(5-amino-2-bromophenyl)-4-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H,15-16H2 |
InChI Key |
HIEHVYFHYOUYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)Br)Br |
Origin of Product |
United States |
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